The compound 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine is an organic molecule featuring a pyridine ring and a pyrazole ring, which are both nitrogen-containing heterocycles. The presence of a bromo group at the 4-position of the pyrazole ring and a methyl group at the 1-position contributes to its unique chemical properties. This compound is characterized by its molecular formula and has garnered interest for its potential applications in medicinal chemistry and material science.
Research indicates that compounds containing pyrazole and pyridine moieties exhibit various biological activities, including:
Synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine can be achieved through several methods:
The applications of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine extend across various fields:
Interaction studies have shown that 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine can coordinate with metal ions due to the presence of nitrogen atoms in both the pyrazole and pyridine rings. This coordination capability makes it valuable in forming metal-organic frameworks and other coordination complexes, which are important in catalysis and materials development .
Several compounds share structural similarities with 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine. Here are some notable examples:
The uniqueness of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine lies in its dual heterocyclic structure, combining both pyrazole and pyridine functionalities, which enhances its reactivity and potential applications in medicinal chemistry compared to simpler analogs.
Palladium-catalyzed cross-coupling reactions dominate the synthesis of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine due to their versatility in forming carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura reaction, which couples pyrazole-derived boronic acids with halogenated pyridines, is particularly effective. For example, 5-iodopyridines undergo coupling with 1-methyl-4-bromo-1H-pyrazol-3-ylboronic acid in the presence of palladium catalysts to yield the target compound. This method achieves yields of 65–85% when using Pd(OAc)₂ with XPhos as a ligand.
Alternative approaches include the use of aryl triflates as electrophilic partners. Aryl triflates, such as 2-pyridyl triflate, react with 4-bromo-1-methyl-1H-pyrazole under Pd/tBuBrettPhos catalysis, forming the desired biheterocyclic product in 72% yield. This method circumvents the need for boronic acid precursors, though it requires anhydrous conditions.
C–H activation strategies offer a third pathway. Dmitry Shabashov and Olafs Daugulis demonstrated that pyridines can undergo direct arylation with aryl iodides via Pd-catalyzed C–H functionalization. Applying this to 4-bromo-1-methyl-1H-pyrazole, the reaction proceeds at the pyridine’s α-position, eliminating the need for pre-functionalized coupling partners. However, competing side reactions at β-positions necessitate careful ligand selection.
Ligands critically influence the efficiency of Suzuki-Miyaura couplings for constructing 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine. Bulky, electron-rich phosphine ligands such as XPhos and tBuBrettPhos enhance catalytic activity by stabilizing the palladium center and accelerating transmetalation. For instance, XPhos enables couplings with ortho-substituted aryl triflates at room temperature, achieving 85% yield. In contrast, smaller ligands like PPh₃ result in incomplete conversion (<50%) due to poor steric protection.
Bidentate ligands, including 1,1′-bis(diphenylphosphino)ferrocene (dppf), have also been explored. These ligands improve stability in aqueous media but are less effective for electron-deficient heterocycles. A comparative study revealed that XPhos outperforms dppf in coupling 4-bromo-1-methylpyrazole with 2-iodopyridine, yielding 78% versus 52%.
Introducing the bromo and methyl groups onto the pyrazole ring requires sequential functionalization. Bromination of 1-methyl-1H-pyrazol-3-amine using N-bromosuccinimide (NBS) in acetic acid provides 4-bromo-1-methyl-1H-pyrazole in 89% yield. Subsequent methylation via nucleophilic substitution employs iodomethane and potassium hydroxide in dimethylformamide (DMF) at 0°C, achieving 72% yield.
Regioselective challenges arise due to the pyrazole’s tautomerism. Protecting the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group prior to bromination ensures exclusive substitution at the 4-position. Deprotection under acidic conditions (e.g., HCl in dioxane) restores the free pyrazole without affecting the bromine substituent.
Solvent polarity and temperature significantly impact reaction outcomes. Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance the solubility of heterocyclic intermediates, with DMF yielding 75% in Suzuki couplings. Conversely, tetrahydrofuran (THF) and dioxane, while milder, reduce yields to 50–60% due to poor substrate dissolution.
Elevated temperatures (80–100°C) accelerate cross-coupling but risk decomposition of the bromopyrazole moiety. A balance is achieved at 60°C, where Pd/XPhos-catalyzed reactions reach completion in 12 hours with 80% yield. Low-temperature bromomethylation (0–5°C) minimizes side reactions, preserving the pyrazole’s integrity.
| Solvent | Temperature (°C) | Yield (%) | Catalyst System |
|---|---|---|---|
| DMF | 60 | 78 | Pd(OAc)₂/XPhos |
| THF | 60 | 52 | Pd(OAc)₂/XPhos |
| Dioxane | 80 | 65 | Pd(OAc)₂/tBuBrettPhos |
| DMA | 70 | 81 | Pd(OAc)₂/XPhos |
| Ligand | Reaction Time (h) | Yield (%) | Substrate Compatibility |
|---|---|---|---|
| XPhos | 12 | 85 | Aryl triflates, iodides |
| tBuBrettPhos | 10 | 82 | Bromopyrazoles |
| dppf | 24 | 48 | Electron-rich arenes |
The carbon-hydrogen bond arylation of pyridines and pyrazoles has emerged as a cornerstone methodology in modern heterocyclic chemistry, with 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine serving as both a competent directing group and an active participant in these transformations [6] [7]. The fundamental mechanism underlying these processes involves the initial coordination of the heterocyclic nitrogen atoms to palladium centers, followed by cyclometalation through carbon-hydrogen bond activation [30] [31].
The pyridine moiety in 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine exhibits characteristic reactivity patterns that favor arylation at specific positions due to electronic repulsion between the nitrogen lone pair and the polarized carbon-palladium bond [6]. This electronic effect systematically disfavors reactivity at the carbon-2 and carbon-6 positions, directing the arylation process toward the carbon-3 and carbon-4 sites with excellent regioselectivity [6] [30]. The presence of the pyrazole substituent at the 2-position further modulates this reactivity by introducing additional steric and electronic constraints that enhance positional selectivity [7] [15].
Experimental investigations have demonstrated that 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine can function as an effective directing group for intramolecular carbon-hydrogen bond arylation reactions [7]. Under optimized conditions employing palladium(II) acetate catalyst loadings of 5-10 mol%, silver(I) oxide as a halide scavenger, and acetic acid or hexafluoroisopropanol as solvent, the compound facilitates selective arylation at the gamma-position relative to the coordinating heteroatom [7]. These transformations proceed through five-membered metallacycle intermediates and exhibit remarkable functional group tolerance [7] [46].
The pyrazole component of the molecule contributes to the overall reactivity through its ability to undergo nitrogen-hydrogen bond deprotonation under basic conditions, transitioning from a neutral ligand-type coordination mode to an anionic, covalently bound coordination mode [15]. This metal-ligand cooperative behavior significantly influences the electronic environment at the metal center and can facilitate challenging bond activation processes [15] [42]. The methyl substituent at the nitrogen-1 position of the pyrazole ring prevents unwanted nitrogen-nitrogen coupling reactions while maintaining the desired electronic properties of the heterocycle [15] [20].
The Suzuki-Miyaura coupling reactions involving 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine as an electrophilic partner have revealed extensive substrate scope and exceptional functional group compatibility [8] [19] [22]. The brominated pyrazole moiety serves as an ideal electrophile for palladium-catalyzed cross-coupling transformations due to the favorable oxidative addition kinetics associated with carbon-bromine bond activation [31] [33].
Comprehensive screening studies have established that arylboronic acids bearing electron-donating substituents such as methoxy, methylamino, and hydroxyl groups couple efficiently with 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine under standard Suzuki-Miyaura conditions [8] [19]. The reactions typically employ palladium(0) precatalysts such as bis(triphenylphosphine)palladium(II) dichloride or palladium tetrakis(triphenylphosphine) in combination with phosphine ligands including tricyclohexylphosphine or di-tert-butyl(1-phenyl-1H-pyrrol-2-yl)phosphine [8] [19].
Heteroarylboronic acids represent particularly valuable coupling partners, with pyridyl, thienyl, and furanyl derivatives all participating in high-yielding cross-coupling reactions [9] [11]. The electron-rich nature of these heterocycles presents unique challenges in traditional palladium catalysis due to competitive coordination to the metal center, but the optimized conditions developed for 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine effectively overcome these limitations [9] [19].
The following table summarizes representative substrate scope data for Suzuki-Miyaura coupling reactions:
| Boronic Acid Type | Yield Range (%) | Optimal Conditions | Reference |
|---|---|---|---|
| Electron-rich aryl | 75-95 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | [8] |
| Electron-poor aryl | 65-85 | Pd(OAc)₂, SPhos, Cs₂CO₃, toluene, 100°C | [19] |
| Heteroaryl | 70-90 | PdCl₂(PPh₃)₂, K₃PO₄, dioxane, 100°C | [9] |
| Alkenyl | 60-80 | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 70°C | [11] |
Alkylboronic acids, while more challenging coupling partners due to their propensity for beta-hydride elimination, can still be successfully employed under carefully optimized conditions [11] [34]. The use of bulky, electron-rich phosphine ligands such as tricyclohexylphosphine or di-tert-butylbiphenylphosphine, combined with mild bases like potassium phosphate, enables the formation of carbon-carbon bonds between 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine and primary alkylboronic acids in moderate to good yields [11] [34].
The functional group tolerance of these coupling reactions is particularly noteworthy, with ester, amide, nitrile, and even free amine functionalities remaining intact under the reaction conditions [19] [20]. This broad compatibility stems from the mild nature of the Suzuki-Miyaura coupling and the absence of strongly basic or acidic conditions that might compromise sensitive functional groups [19] [32].
The bromomethyl substituent in 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine exerts profound electronic and steric influences on the overall reactivity and coordination behavior of the molecule [12] [35] [37]. From an electronic perspective, the bromine atom functions as a moderate electron-withdrawing group through its inductive effect, systematically reducing electron density throughout the pyrazole ring system [35] [36].
Computational studies employing density functional theory calculations at the B3LYP/6-31G(d) level have revealed that the presence of the bromine substituent lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies relative to the unsubstituted parent compound [33]. This electronic perturbation enhances the electrophilic character of the pyrazole ring, making it more susceptible to nucleophilic attack and facilitating oxidative addition processes in palladium-catalyzed transformations [31] [33].
The electron-withdrawing nature of the bromine substituent also influences the basicity of the pyrazole nitrogen atoms, systematically decreasing their proton affinity and altering their coordination behavior with metal centers [15] [35]. This effect is particularly pronounced for the nitrogen-2 position, which experiences the greatest electronic impact due to its proximity to the bromine substituent [15] [37]. Consequently, the coordination geometry and binding affinity of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine to various metal centers differ significantly from those of unbrominated analogs [15] [38].
Steric effects arising from the bromine substituent are equally important in determining the molecule's reactivity profile [12] [38]. The van der Waals radius of bromine (1.85 Å) creates a significant steric barrier that influences both intramolecular conformational preferences and intermolecular interactions [12] [42]. Crystal structure analyses of metal complexes containing 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine as a ligand reveal systematic deviations from planarity in the pyrazole-pyridine framework, attributed to steric repulsion between the bromine atom and neighboring substituents [38].
The steric bulk of the bromine substituent also affects the accessibility of the nitrogen coordination sites, potentially hindering the formation of certain metal complexes while favoring others [38] [42]. This selectivity has been exploited in catalyst design, where the controlled steric environment around the metal center can enhance both activity and selectivity in catalytic transformations [42] [43].
Lewis acidity measurements using the Gutmann-Beckett method have demonstrated that metal complexes of 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine exhibit enhanced electrophilicity compared to their unbrominated counterparts [35] [36]. The electron-withdrawing effect of the bromine substituent increases the Lewis acidity of coordinated metal centers, which can be beneficial for certain catalytic applications requiring enhanced electrophilic activation [35] [40].
Systematic evaluation of pre-catalyst performance using 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine as a supporting ligand has revealed significant structure-activity relationships that guide rational catalyst design [8] [43] [44]. The unique electronic and steric properties imparted by this heterocyclic framework result in metal complexes with distinct catalytic profiles compared to traditional phosphine or simple nitrogen-donor ligand systems [8] [15].
Palladium complexes incorporating 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine as a bidentate ligand demonstrate superior performance in cross-coupling reactions compared to monodentate pyridine or pyrazole analogs [8] [19]. The chelate effect stabilizes the palladium center throughout the catalytic cycle, reducing catalyst decomposition and enabling lower catalyst loadings [8] [43]. Comparative studies using bis(2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine)palladium(II) dichloride versus bis(pyridine)palladium(II) dichloride in Suzuki-Miyaura coupling reactions show conversion improvements of 15-25% under identical conditions [8] [44].
The following table compares key performance metrics for different pre-catalyst systems:
| Pre-Catalyst Type | Conversion (%) | TOF (h⁻¹) | Catalyst Loading (mol%) | Temperature (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 85 | 340 | 2.0 | 80 |
| PdCl₂(NCMe)₂ + Ligand | 92 | 460 | 1.5 | 80 |
| Bis(ligand)PdCl₂ | 96 | 580 | 1.0 | 80 |
| Pre-formed Complex | 98 | 650 | 0.5 | 80 |
Rhodium complexes containing 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine exhibit exceptional activity in carbon-hydrogen bond arylation reactions, surpassing the performance of conventional rhodium-phosphine catalyst systems [46]. The heterocyclic ligand framework enables unique substrate coordination modes that facilitate challenging carbon-hydrogen bond activation processes [46] [47]. Turnover frequencies exceeding 1200 per hour have been achieved in benzimidazole arylation reactions using these rhodium pre-catalysts [46].
Copper complexes derived from 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine demonstrate remarkable efficiency in hydroxylation reactions of aryl halides [44]. The nitrogen-rich coordination environment stabilizes high-valent copper intermediates while preventing catalyst deactivation through ligand dissociation [44]. Optimal catalyst loadings of 2 mol% enable complete conversion of aryl bromides to phenolic products within 6 hours under ambient conditions [44].
The air and moisture stability of pre-catalysts incorporating 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)pyridine represents a significant practical advantage over traditional catalyst systems [43]. The robust coordination environment provided by the bidentate ligand protects the metal center from oxidation and hydrolysis, enabling catalyst preparation and storage under standard laboratory conditions without the need for inert atmosphere techniques [43] [45].